5-(1-Piperazinyl)-2-pyridinecarboxaldehyde
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Overview
Description
5-(1-Piperazinyl)-2-pyridinecarboxaldehyde is a heterocyclic organic compound that features a piperazine ring attached to a pyridine ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde typically involves the reaction of 2-chloropyridine with piperazine under specific conditions. One common method includes:
Reacting 2-chloropyridine with piperazine: This reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Oxidation of the resulting intermediate: The intermediate product is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to form the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(1-Piperazinyl)-2-pyridinecarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
5-(1-Piperazinyl)-2-pyridinecarboxaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(1-Piperazinyl)-2-pyridinecarboxaldehyde involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also features a piperazine ring and is studied for its antibacterial activity.
Pyrimido[1,2-a]benzimidazoles: These compounds contain a similar nitrogen-containing heterocyclic structure and are explored for their pharmacological use.
Uniqueness
5-(1-Piperazinyl)-2-pyridinecarboxaldehyde is unique due to its specific combination of a piperazine ring and a pyridine ring with an aldehyde functional group
Properties
Molecular Formula |
C10H13N3O |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-piperazin-1-ylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H13N3O/c14-8-9-1-2-10(7-12-9)13-5-3-11-4-6-13/h1-2,7-8,11H,3-6H2 |
InChI Key |
XWADDXVQSVMSFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CN=C(C=C2)C=O |
Origin of Product |
United States |
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